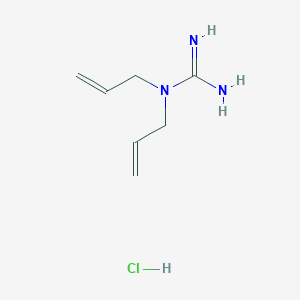

N,N-Diallylguanidine hydrochloride

Description

Overview of Guanidine (B92328) Functional Groups in Organic Chemistry

The guanidine group, with the general formula HNC(NH₂)₂, is a nitrogen-rich functional group that can be considered a nitrogenous analog of carbonic acid. researchgate.netwikipedia.org It is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement imparts a strong basicity to the guanidine moiety, with the pKa of the conjugate acid, the guanidinium (B1211019) ion, being around 13.6. wikipedia.org This high basicity is a result of the effective resonance stabilization of the positive charge in the guanidinium cation, which is formed upon protonation. wikipedia.org In biological systems and at physiological pH, guanidine exists almost exclusively in its protonated guanidinium form. wikipedia.orgnih.gov

The guanidine group is a key structural component in various natural products and synthetic molecules. researchgate.net For instance, it is found in the side chain of the amino acid arginine, where it plays a crucial role in protein structure and function through hydrogen bonding and electrostatic interactions. researchgate.netnih.gov The ability of the guanidinium group to form multiple hydrogen bonds and engage in salt bridge interactions makes it a significant pharmacophore in medicinal chemistry. nih.gov

Significance of Allylic Moieties in Chemical Synthesis and Polymerization

An allyl group is a substituent with the structural formula -CH₂-CH=CH₂. wikipedia.org The presence of the double bond adjacent to a methylene (B1212753) group confers unique reactivity to this moiety. The carbon-hydrogen bonds at the allylic position are weaker than typical sp³ C-H bonds, making them more susceptible to reactions like oxidation. wikipedia.org

In chemical synthesis, the allyl group is a versatile building block. "Allylation" refers to any chemical reaction that introduces an allyl group to a substrate. wikipedia.org This can be achieved through various methods, including nucleophilic substitution with allyl halides or reactions with allylmetallic reagents. wikipedia.org

In the realm of polymer science, monomers containing allyl groups are utilized in the synthesis of a variety of polymers. nih.gov However, the polymerization of allyl monomers can be challenging due to the lower reactivity of the allylic double bond in free-radical polymerization compared to other vinyl monomers. gantrade.com Allyl compounds can also act as chain-transfer agents, which can lead to the formation of low molecular weight polymers. gantrade.com Despite these challenges, polymers with allyl functionalities are valuable as they can be further modified through post-polymerization reactions, such as thiol-ene click chemistry, to introduce diverse functionalities. acs.org

Historical Context and Evolution of Diallylguanidine Research

The study of guanidine derivatives has a long history, with the parent compound guanidine first being synthesized many years ago. researchgate.net Research into substituted guanidines, including those with aryl and alkyl groups, has been driven by their diverse applications. For example, N,N'-di-o-tolylguanidine (DTG) and its analogs have been synthesized and studied for their biological activities. nih.gov

Scope and Academic Relevance of N,N-Diallylguanidine Hydrochloride in Contemporary Chemical Research

This compound, as a diallyl-substituted guanidine derivative, sits (B43327) at the intersection of guanidine chemistry and polymer science. Its academic relevance stems from the potential to combine the properties of the guanidine group with the reactivity of the allyl moieties. The presence of two allyl groups suggests its utility as a crosslinking agent or as a monomer in polymerization reactions.

Contemporary research interest in such compounds is often focused on the development of new polymers with specific functionalities. For instance, the radical copolymerization of related diallyl compounds, such as N,N-diallyl-N,N-dimethylammonium chloride, has been studied. researchgate.net While specific research on the polymerization of this compound was not found in the initial search, the principles of diallyl monomer polymerization would be applicable. The hydrochloride salt form suggests that the compound is handled as a more stable, crystalline solid. The guanidine core could impart unique properties to the resulting polymers, such as altered solubility, charge characteristics, and potential for further chemical modification.

Properties

CAS No. |

35372-95-3 |

|---|---|

Molecular Formula |

C7H14ClN3 |

Molecular Weight |

175.66 g/mol |

IUPAC Name |

1,1-bis(prop-2-enyl)guanidine;hydrochloride |

InChI |

InChI=1S/C7H13N3.ClH/c1-3-5-10(6-4-2)7(8)9;/h3-4H,1-2,5-6H2,(H3,8,9);1H |

InChI Key |

DXZFRQBBWQJTAW-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C(=N)N.Cl |

Canonical SMILES |

C=CCN(CC=C)C(=N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Diallylguanidine Hydrochloride

Established Synthetic Routes to N,N-Diallylguanidine Hydrochloride

While specific literature detailing the synthesis of this compound is not extensively documented, established methods for the synthesis of analogous N,N-disubstituted guanidines provide a robust framework for its preparation. These methods primarily revolve around the reaction of a secondary amine, in this case, diallylamine (B93489), with a suitable guanidinylating reagent.

The most direct and widely employed strategy for the synthesis of N,N-disubstituted guanidines involves the guanidinylation of a corresponding secondary amine. For the synthesis of this compound, diallylamine serves as the logical precursor amine. The reaction involves the transfer of a guanidino group from a guanidinylating agent to the diallylamine nitrogen. Several classes of guanidinylating reagents are commonly utilized for this purpose.

A prevalent and effective guanidinylating reagent is 1H-pyrazole-1-carboxamidine hydrochloride . scbt.comsigmaaldrich.combldpharm.comnih.gov This reagent readily reacts with primary and secondary amines to afford the corresponding guanidinium (B1211019) salts in good yields. The proposed reaction of diallylamine with 1H-pyrazole-1-carboxamidine hydrochloride would proceed via nucleophilic attack of the diallylamine on the electrophilic carbon of the carboxamidine, leading to the formation of N,N-diallylguanidinium chloride and pyrazole (B372694) as a byproduct.

Another class of reagents frequently used are isothiourea salts , such as S-methylisothiourea sulfate (B86663) orgsyn.org and O-methylisourea sulfate . alzchem.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com These reagents offer an alternative route to guanidines. The reaction with diallylamine would involve the displacement of the methylthio or methoxy (B1213986) group by the amine, respectively, to form the N,N-diallylguanidinium salt. The choice between S- and O-methylisourea can be influenced by reaction conditions and the reactivity of the amine.

The reaction of amines with cyanamide (B42294) is a fundamental method for guanidine (B92328) synthesis. researchgate.net In the case of this compound, the direct reaction of diallylamine with cyanamide in the presence of an acid would likely yield the desired product. This reaction, however, can sometimes be challenging to control and may lead to the formation of byproducts.

A summary of potential guanidinylating reagents for the synthesis of this compound from diallylamine is presented in the table below.

| Guanidinylating Reagent | Precursor Amine | Product | Byproduct |

| 1H-Pyrazole-1-carboxamidine hydrochloride | Diallylamine | This compound | Pyrazole |

| S-Methylisothiourea sulfate | Diallylamine | N,N-Diallylguanidine sulfate | Methanethiol |

| O-Methylisourea sulfate | Diallylamine | N,N-Diallylguanidine sulfate | Methanol |

| Cyanamide | Diallylamine | This compound (in presence of HCl) | - |

Beyond the direct guanidinylation of diallylamine, alternative synthetic strategies can be envisaged. One such approach involves the synthesis and subsequent transformation of diallylcyanamide (B1670386) . Diallylcyanamide can be prepared from the reaction of diallylamine with cyanogen (B1215507) bromide, although the high toxicity of cyanogen bromide makes this route less desirable. rsc.org A more practical synthesis of diallylcyanamide has been reported, which can then be hydrolyzed to diallylamine. orgsyn.orgacs.org Alternatively, the diallylcyanamide could potentially be converted directly to N,N-Diallylguanidine through a series of reactions, though this is a less common approach.

Novel catalytic systems are continuously being developed for guanidine synthesis. For instance, palladium-catalyzed reactions have been employed for the synthesis of cyclic guanidines from N-allyl guanidines. organic-chemistry.org While not a direct synthesis of the target compound, this highlights the potential for metal-catalyzed approaches in the synthesis of complex guanidines containing allyl moieties. The development of new guanidinylating reagents and catalytic systems offers promising avenues for more efficient and selective syntheses of this compound. organic-chemistry.orgorganic-chemistry.org

Reaction Mechanisms in this compound Synthesis

The formation of this compound from its precursors is governed by fundamental reaction mechanisms in organic chemistry, primarily nucleophilic substitution and addition-condensation reactions.

The majority of guanidinylation reactions proceed through a nucleophilic substitution mechanism. In the context of synthesizing this compound, the nitrogen atom of diallylamine acts as the nucleophile. The central carbon atom of the guanidinylating reagent, which is rendered electrophilic by the attached electron-withdrawing groups, serves as the electrophilic center.

The reaction with reagents like 1H-pyrazole-1-carboxamidine hydrochloride or isothiourea salts follows a classic addition-elimination pathway. The diallylamine attacks the electrophilic carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group (pyrazole, methanethiol, or methanol), resulting in the formation of the stable guanidinium cation. The high basicity of the resulting guanidine ensures that it is protonated to form the hydrochloride salt. scholaris.ca

The synthesis of guanidines from cyanamide involves an addition reaction . researchgate.net Diallylamine, acting as a nucleophile, adds to the carbon-nitrogen triple bond of cyanamide. The resulting intermediate is a substituted amidine, which can then be protonated to form the guanidinium ion. This reaction is often acid-catalyzed to enhance the electrophilicity of the cyanamide.

Condensation reactions can also play a role, particularly in multi-step synthetic sequences or in the formation of byproducts. For example, under certain conditions, self-condensation of guanidinylating reagents or side reactions involving the allyl groups could occur.

Catalysis and Reagents in Guanidine Synthesis

The efficiency and selectivity of guanidine synthesis are often enhanced by the use of specific catalysts and reagents.

In many guanidinylation reactions, a base is employed to deprotonate the amine, increasing its nucleophilicity. However, for the synthesis of guanidinium salts, the reaction is often carried out under acidic conditions or with the hydrochloride salt of the guanidinylating reagent, which provides the necessary proton for the final product.

Recent research has focused on the development of catalytic methods for guanidine synthesis to improve atom economy and reduce waste. For instance, lithium and aluminum amides have been shown to catalyze the guanylation of amines with carbodiimides. nih.gov While not directly applicable to the use of common guanidinylating reagents like 1H-pyrazole-1-carboxamidine hydrochloride, these findings open up possibilities for catalytic routes to N,N-disubstituted guanidines.

Role of Specific Catalytic Systems

While direct acid catalysis is a viable option, various metal-based catalytic systems have been shown to be effective in the synthesis of disubstituted guanidines from amines and cyanamides. These catalysts can enhance the reaction rate and yield.

Recent research has highlighted the use of copper(I) iodide (CuI) as an effective catalyst for the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides and amines. psu.eduresearchgate.net In a typical procedure, the reaction is carried out in a solvent such as dimethylformamide (DMF) in the presence of a ligand like Xantphos. researchgate.net Although not specifically detailed for N,N-diallylguanidine, this methodology suggests a promising catalytic approach. The proposed mechanism involves the coordination of the copper catalyst to the cyanamide, thereby activating it for nucleophilic attack by the amine.

The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis. Below is a table summarizing potential catalytic systems for the guanylation of secondary amines.

| Catalyst System | Reactants | Solvent | Temperature | Potential Applicability to N,N-Diallylguanidine Synthesis |

| Copper(I) Iodide / Xantphos | N-Arylcyanamide, Alkylamine | DMF | Not specified | High, adaptable for diallylamine |

| Hydrochloric Acid | Cyanamide, Aniline Derivatives | Not specified | Not specified | High, direct formation of hydrochloride salt |

Examination of Activating Reagents

In addition to catalytic systems, activating reagents can be employed to facilitate the guanylation reaction. These reagents typically convert the cyanamide into a more reactive intermediate.

One common strategy involves the use of dehydrating agents or other coupling reagents to form a carbodiimide (B86325) intermediate from the cyanamide, which then readily reacts with the amine. However, for the direct reaction of diallylamine with cyanamide, simpler activating agents are often preferred.

The use of acid promoters, such as hydrochloric acid, can be considered a form of activation. researchgate.net The protonation of the cyanamide nitrogen increases the electrophilicity of the carbon atom, making it more susceptible to attack by the nucleophilic diallylamine. This method is attractive due to its simplicity and the direct formation of the hydrochloride salt.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial for obtaining a product of high purity. The basic nature of the guanidine functional group allows for straightforward purification strategies.

A common method for purifying guanidine salts is recrystallization . Following the reaction, the crude product can be dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and ether, and then allowed to crystallize upon cooling or addition of a less polar solvent. This process effectively removes unreacted starting materials and byproducts.

Acid-base extraction can also be employed as a purification step. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the guanidine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the free guanidine, which can be extracted back into an organic solvent. Finally, treatment with hydrochloric acid will yield the desired hydrochloride salt, which can be isolated by evaporation of the solvent or precipitation.

For challenging separations, column chromatography can be utilized. A stationary phase such as silica (B1680970) gel or alumina (B75360) can be used with an appropriate eluent system to separate the desired product from impurities.

The isolation of the final product is typically achieved by filtration of the crystallized solid, followed by washing with a cold solvent to remove any residual impurities, and drying under vacuum. The purity of the isolated this compound can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Polymerization and Copolymerization of N,n Diallylguanidine Hydrochloride

Homopolymerization Studies of N,N-Diallylguanidine Hydrochloride

The homopolymerization of this compound involves the reaction of monomer units to form a polymer chain consisting solely of repeating this compound units.

The radical polymerization of diallyl monomers like this compound proceeds through a specific cyclolinear mechanism. e3s-conferences.org This mechanism involves an intramolecular chain transfer step, where the growing polymer radical attacks the second double bond within the same monomer unit, leading to the formation of cyclic structures within the polymer backbone. e3s-conferences.orgbohrium.com Spectroscopic analysis, such as 13C-NMR, has confirmed the presence of five- and six-membered rings in the resulting polymer chains. e3s-conferences.orgbohrium.com This cyclization is a key feature that distinguishes the polymerization of diallyl compounds from that of mono-allyl monomers. The salt form of these diallyl monomers is particularly amenable to this type of polymerization, which can suppress degradative chain transfer reactions that often hinder the polymerization of allyl compounds. e3s-conferences.orgbohrium.com

Kinetic studies of the radical polymerization of diallyl monomers reveal important aspects of the reaction. The rate of polymerization is influenced by the concentrations of both the monomer and the initiator. e3s-conferences.orgbohrium.com Investigations into the radical polymerization of structurally similar diallyl compounds have shown that the reaction order with respect to the monomer is typically one, while the order with respect to the initiator is 0.5. e3s-conferences.org This first-order dependence on the monomer concentration is indicative of a polymerization process where degradative chain transfer to the monomer is significantly suppressed or absent. e3s-conferences.orgbohrium.com The ability to achieve high molecular weight polymers is a direct consequence of this specific cyclolinear polymerization mechanism. e3s-conferences.orgbohrium.com

The choice of initiator and reaction conditions plays a crucial role in the homopolymerization of diallyl compounds. Water-soluble radical initiators, such as potassium persulfate and 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, are commonly employed for the polymerization of these hydrophilic monomers in aqueous solutions. e3s-conferences.orggoogle.com The polymerization is typically conducted within a temperature range of 40-70°C. e3s-conferences.orggoogle.com The concentration of the initiator also affects the polymerization rate and the molecular weight of the resulting polymer. e3s-conferences.org Furthermore, the solvent system can influence the polymerization kinetics; for instance, the addition of an organic solvent like ethanol (B145695) to an aqueous solution has been observed to decrease the polymerization rate of a similar diallyl monomer. e3s-conferences.org

Copolymerization with Diverse Monomer Classes

Copolymerization extends the range of properties achievable by incorporating different monomer units into the polymer chain alongside this compound.

This compound can be copolymerized with N,N-Diallyl-N,N-dimethylammonium chloride (DADMAC), another diallyl monomer. The resulting copolymers are highly charged cationic polymers. iropolymer.com Research has shown that in the copolymerization of guanidine (B92328) salts with DADMAC, the resulting copolymers are often enriched in the (meth)acrylate component when a third monomer is present. researchgate.net The synthesis of copolymers of DADMAC with other monomers, such as vinyl ether of monoethanolamine, has been carried out using radical polymerization in an aqueous medium with ammonium (B1175870) persulfate as the initiator. researchgate.net The reactivity ratios of the comonomers determine the final composition of the copolymer.

Below is a table summarizing the conditions for the copolymerization of DADMAC with a different comonomer, vinyl ether of monoethanolamine (VEMEA), which provides insight into typical reaction parameters for diallyl monomers.

| Monomer Feed Composition (DADMAC:VEMEA) | Initiator Concentration (wt%) | Reaction Time (h) | Temperature (°C) | Intrinsic Viscosity [η] in 1 M NaCl (dL/g) |

| 90:10 | 1.0 | 5 | 60 | 0.25 |

| 80:20 | 1.0 | 5 | 60 | 0.22 |

| 70:30 | 1.0 | 5 | 60 | 0.19 |

| 50:50 | 1.0 | 5 | 60 | 0.15 |

| 30:70 | 1.0 | 5 | 60 | 0.12 |

| 10:90 | 1.0 | 5 | 60 | 0.09 |

Table adapted from a study on the copolymerization of DADMAC and VEMEA, illustrating typical reaction conditions and resulting polymer properties. researchgate.net

The copolymerization of this compound with (meth)acrylate monomers offers a route to synthesize functional polymers with a combination of properties derived from both monomer types. For instance, guanidine-containing (meth)acrylate monomers have been successfully copolymerized with other monomers via radical mechanisms in aqueous media. researchgate.net The reactivity of (meth)acrylate monomers in copolymerizations can be high, and in some cases, phase separation has been observed in copolymers containing urea-containing methacrylic monomers, which was attributed to differences in reactivity ratios. nih.gov The choice of initiator, such as AIBN, and solvent is critical for controlling the copolymerization process. nih.gov

The following table provides an example of reaction conditions for the free-radical copolymerization of a hydrogen-bonding (meth)acrylate monomer with 2-ethylhexyl acrylate (B77674) (EHA), which is indicative of the general conditions that could be applied to copolymerizations involving similar acrylate monomers.

| Monomer 1 | Monomer 2 | Initiator | Solvent | Temperature (°C) | Reaction Time (h) |

| H-monomer (e.g., carbamate (B1207046) acrylate) | 2-ethylhexyl acrylate (EHA) | AIBN (0.1 wt%) | Ethyl Acetate (EA) or EA/DMF | 67 | 4-10 |

Table illustrating representative conditions for the free-radical copolymerization of (meth)acrylate monomers. nih.gov

Mechanistic Investigations of Copolymerization Reactions

Monomer reactivity ratios are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios, denoted as r₁ and r₂, determine the composition and microstructure of the resulting copolymer. scielo.brcore.ac.uk Various methods are employed to determine monomer reactivity ratios, including the Fineman-Ross, Kelen-Tüdős, and Mayo-Lewis methods. scielo.br These methods typically involve carrying out a series of copolymerization reactions with different initial monomer feed compositions and analyzing the resulting copolymer composition at low conversions (typically 5-10%). scielo.brescholarship.org

The determination of reactivity ratios relies on analyzing the composition of the copolymers formed. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV) spectroscopy are commonly used for this purpose. scielo.br For instance, in the copolymerization of cinnamyl methacrylate (B99206) (CMA) and ethyl methacrylate (EMA), UV spectroscopy was used to determine the copolymer composition, which in turn was used to calculate the reactivity ratios. scielo.br

The values of r₁ and r₂ provide insight into the copolymerization behavior. scielo.br

If r₁ > 1, the growing chain preferentially adds its own monomer.

If r₁ < 1, the growing chain preferentially adds the other monomer.

If r₁ = 1, the reactivity is the same for both monomers.

If r₁ * r₂ = 1, the copolymerization is ideal, and the monomer units are randomly distributed.

If r₁ * r₂ = 0, the monomers alternate perfectly in the chain.

For example, in the copolymerization of γ-benzyl-L-glutamate (r₁) and L-leucine (r₂), the reactivity ratios were found to be r₁(γ-BLG) = 2.65 and r₂(Leu) = 0.38, suggesting a tendency towards block-like structures rather than random incorporation. core.ac.uk

A non-terminal model of copolymerization kinetics has also been proposed, which allows for the determination of reactivity ratios using monomer consumption data over the full range of conversion, offering a potentially more efficient alternative to low-conversion methods. escholarship.org

Table 1: Exemplary Monomer Reactivity Ratios for Different Copolymer Systems

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method |

| Cinnamyl methacrylate | Ethyl methacrylate | 0.135 | 0.868 | Kelen-Tüdős |

| γ-Benzyl-L-glutamate | L-Leucine | 2.65 | 0.38 | Skeist Equation |

| γ-Benzyl-L-glutamate | L-Alanine | 2.36 | 0.50 | Skeist Equation |

| Phenyl glycidyl (B131873) ether | Allyl glycidyl ether | 1.56 | 0.66 | Non-terminal model |

This table presents data from various copolymerization systems to illustrate the concept of monomer reactivity ratios and is not specific to this compound.

Diallyl compounds, including this compound, are known to undergo cyclopolymerization. This is an intramolecular-intermolecular chain propagation mechanism where the two allyl groups of a single monomer molecule react to form a cyclic repeating unit within the polymer backbone. The formation of five- or six-membered rings is common in the polymerization of diallyl monomers.

The copolymerization of diallylamine (B93489) hydrochloride with sulfur dioxide is specifically referred to as a cyclo-copolymerization, indicating the formation of cyclic structures within the polymer chain. scilit.com This process leads to the incorporation of both the diallylamine and sulfur dioxide moieties into a ring structure within the polymer backbone.

In the free-radical copolymerization of this compound and a comonomer, the chain propagation step involves the addition of monomer units to the growing polymer radical. The relative rates of addition of the two different monomers are dictated by the monomer reactivity ratios. escholarship.org

Termination of the growing polymer chains can occur through several mechanisms, including combination or disproportionation of two polymer radicals. The specific termination pathways can be influenced by the nature of the monomers and the reaction conditions. The kinetics of polymerization, including the orders of reaction with respect to the monomer and initiator, provide insights into these processes. For instance, studies on the polymerization of n-octyl methacrylate have shown that the reaction order with respect to the initiator can be consistent with classical kinetic models, while the order with respect to the monomer may deviate. researchgate.net

Control over Polymer Architecture and Molecular Weight

The architecture of polymers derived from this compound can be controlled to be either linear or cross-linked. The synthesis of linear polymers is typically achieved through the polymerization of the monomer without the addition of a cross-linking agent.

Cross-linked structures, often in the form of hydrogels, are synthesized by incorporating a cross-linking agent during the polymerization process or by cross-linking a pre-formed linear polymer. kpi.uaresearchgate.net For diallyl systems like diallyldimethylammonium chloride (DADMAC), cross-linkers such as N,N'-methylenebisacrylamide (BIS) are commonly used. nih.gov However, the reactivity of the cross-linker relative to the monomer is crucial for forming homogeneous networks. nih.gov When a highly reactive cross-linker is used with a slower polymerizing monomer, inhomogeneous gels can result. nih.gov Alternative multivalent allylammonium-based cross-linkers have been developed to achieve more statistical and homogeneous network formation. nih.gov

The synthesis of cross-linked polyallylamine, a related polymer, can be achieved by treating a solution of the polymer with a cross-linking agent like epichlorohydrin (B41342). google.com The process can be designed to produce the cross-linked polymer as a free-flowing powder. google.com The degree of cross-linking can be controlled by adjusting the concentration of the cross-linking agent, which in turn influences the properties of the resulting material, such as the swelling capacity of hydrogels. researchgate.net

Dual cross-linking strategies can also be employed to create more complex architectures, such as core-shell nanohydrogels. nih.gov These systems can involve both physical and chemical cross-linking methods, including thermal gelation and Michael addition reactions. nih.gov

Structural Elucidation and Spectroscopic Analysis Methodologies for N,n Diallylguanidine Hydrochloride and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural analysis of N,N-diallylguanidine hydrochloride, providing detailed information at the atomic level. Analysis of both proton (¹H) and carbon-13 (¹³C) nuclei allows for the unambiguous assignment of the molecule's structural framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons adjacent to electronegative atoms like nitrogen are deshielded and appear at a lower field (higher ppm value). oregonstate.edulibretexts.org

In the monomer, characteristic signals for the allyl group protons are expected. These include the vinylic protons (=CH- and =CH₂) and the methylene (B1212753) protons adjacent to the nitrogen (-CH₂-). Upon polymerization, the signals corresponding to the vinylic protons disappear, which is a key indicator that the polymerization reaction has proceeded via the allyl double bonds. The spectrum of the resulting polymer, poly(this compound), would instead show broad signals characteristic of the saturated polymer backbone. researchgate.netresearchgate.net The protons of the guanidinium (B1211019) group (NH and NH₂) are also observable and may appear as broad signals due to chemical exchange and quadrupole effects from the adjacent nitrogen atoms. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Monomer

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| =CH- (Allyl) | 5.7 - 6.0 | m (multiplet) | Deshielded vinylic proton. |

| =CH₂ (Allyl) | 5.1 - 5.4 | m (multiplet) | Terminal vinylic protons. |

| N-CH₂- (Allyl) | 3.9 - 4.2 | d (doublet) or m | Adjacent to nitrogen and the double bond. |

| Guanidinium NH/NH₂ | 7.0 - 8.5 | br s (broad singlet) | Exchangeable protons, position can vary with solvent and concentration. |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

For this compound, the spectrum would show signals for the three distinct carbon environments in the allyl groups: the two vinylic carbons (=CH- and =CH₂) and the methylene carbon (-CH₂-). A signal corresponding to the guanidinium carbon (C=N) would also be present, typically in the range of 155-165 ppm. Similar to ¹H NMR, the polymerization is confirmed by the disappearance of the sp² hybridized carbon signals of the allyl group and the appearance of new signals corresponding to the sp³ hybridized carbons of the polymer backbone.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Monomer

| Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=N (Guanidinium) | 155 - 165 | Characteristic shift for guanidinium carbons. |

| =CH- (Allyl) | 130 - 135 | Vinylic methine carbon. |

| =CH₂ (Allyl) | 115 - 120 | Terminal vinylic carbon. |

| N-CH₂- (Allyl) | 45 - 50 | Methylene carbon adjacent to nitrogen. |

While ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed for more detailed stereochemical and conformational analysis. nih.gov

COSY spectra reveal proton-proton coupling relationships within the molecule. For this compound, a COSY experiment would show correlations between the protons of the -CH₂- group and the =CH- proton of the allyl group, confirming their connectivity. nih.gov

NOESY experiments identify protons that are close to each other in space, providing insight into the molecule's three-dimensional structure and preferred conformation. researchgate.net This technique could be used to study the spatial orientation of the two allyl groups relative to each other and the guanidinium plane. In molecules with restricted rotation around C-N bonds, such as amides, distinct conformers can sometimes be observed. nih.gov A NOESY experiment could determine if similar conformational preferences exist in this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a sample.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). Each functional group has a characteristic absorption frequency range. libretexts.org

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key expected bands include N-H stretching vibrations from the guanidinium group, C=N stretching of the guanidinium core, and C=C stretching from the allyl groups. nist.gov The presence of the hydrochloride salt would influence the N-H stretching region. Upon polymerization, the most significant change in the IR spectrum would be the disappearance or significant reduction in the intensity of the bands associated with the allyl C=C double bond (~1640 cm⁻¹) and the vinylic =C-H bonds (~3080 cm⁻¹). vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 3400 - 3100 | N-H Stretch | Guanidinium (-NH₂, -NH-) | Broad absorption due to hydrogen bonding. |

| 3080 - 3010 | =C-H Stretch | Alkene (Allyl) | Characteristic of sp² C-H bonds. |

| 2950 - 2850 | -C-H Stretch | Alkane (Allyl CH₂) | Characteristic of sp³ C-H bonds. |

| ~1660 | C=N Stretch | Guanidinium | Strong absorption, fundamental for the guanidine (B92328) core. |

| ~1640 | C=C Stretch | Alkene (Allyl) | Disappears upon polymerization. |

| 1000 - 650 | =C-H Bend | Alkene (Allyl) | Out-of-plane bending can help confirm the presence of the vinyl group. |

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR absorption is strongest for polar bonds, Raman scattering is often stronger for non-polar, symmetric bonds.

For this compound, the C=C stretching vibration of the allyl groups would be expected to produce a strong and sharp signal in the Raman spectrum. The C=N stretching of the guanidinium group would also be Raman active. Raman spectroscopy can be particularly useful for studying polymerization, as the disappearance of the strong C=C signal provides a clear indication of the reaction's progress. It can also be applied to study the conformational properties of the resulting polymer in aqueous solution.

Elemental Compositional Analysis in Characterization

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By determining the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl), researchers can confirm that the synthesized this compound and its polymer, poly(this compound), have the expected atomic composition. This technique is crucial for ensuring the purity of the monomer before polymerization and for confirming the successful incorporation of the monomer units into the polymer chain.

Carbon (C): 47.86%

Hydrogen (H): 8.04%

Chlorine (Cl): 20.18%

Nitrogen (N): 23.92%

For the repeating unit of the polymer, poly(this compound), which has the same empirical formula as the monomer, the theoretical elemental composition remains the same. Any significant deviation from these values in an experimental setting would indicate the presence of impurities or incomplete reaction.

Table 1: Theoretical Elemental Composition of this compound and its Polymer

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms in C₇H₁₄ClN₃ | Total Mass in Compound ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 47.86 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.04 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.18 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.92 |

| Total | 175.662 | 100.00 |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound, providing strong evidence for its identity. For a relatively small molecule like this compound, techniques such as electrospray ionization mass spectrometry (ESI-MS) would be suitable. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the N,N-Diallylguanidine cation (C₇H₁₃N₃), with a molecular weight of approximately 139.20 g/mol , and potentially adducts with other ions present in the sample.

The theoretical exact mass of the N,N-Diallylguanidine cation is a critical parameter for high-resolution mass spectrometry, which can confirm the elemental composition.

Table 2: Theoretical Molecular Mass of N,N-Diallylguanidine Cation

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ (N,N-Diallylguanidine) | C₇H₁₄N₃⁺ | 140.1182 |

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability (as a material property)

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of polymers. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable information about the decomposition temperature, the presence of residual solvents or moisture, and the amount of char residue at high temperatures.

For poly(this compound), a TGA analysis would reveal the temperature at which the polymer begins to degrade. The decomposition of similar polymers containing hydrochloride moieties often involves the loss of hydrogen chloride at elevated temperatures, followed by the degradation of the polymer backbone. For instance, studies on poly(allylamine hydrochloride) have shown a multi-stage decomposition process. researchgate.net

While specific TGA data for poly(this compound) is not available in the public literature, a hypothetical TGA curve would likely exhibit an initial weight loss at lower temperatures (below 150 °C) corresponding to the loss of absorbed water. The main decomposition of the polymer would be expected to occur at higher temperatures, potentially in multiple steps, reflecting the cleavage of the side chains and the main polymer chain. The temperature at which 5% or 10% weight loss occurs (T₅ and T₁₀) and the temperature of the maximum rate of decomposition (T_max) are key parameters derived from the TGA curve that quantify the thermal stability.

Table 3: Key Parameters from a Hypothetical TGA of Poly(this compound)

| Parameter | Description | Hypothetical Value Range |

| T_onset (°C) | The temperature at which significant decomposition begins. | 200 - 250 |

| T_max (°C) | The temperature at which the rate of weight loss is maximal. | 250 - 350 |

| Char Yield (%) | The percentage of material remaining at a high temperature (e.g., 600 °C). | 10 - 30 |

Theoretical and Computational Chemistry Studies of N,n Diallylguanidine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods are based on solving the Schrödinger equation, providing detailed information about electron distribution and molecular energies.

Density Functional Theory (DFT) has become a important method for studying the electronic properties of guanidinium (B1211019) derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.netasianpubs.org Studies on guanidinium and its substituted forms reveal that the positive charge is delocalized over the central carbon and three nitrogen atoms, leading to a planar and highly stable C(N)₃ core. researchgate.netaip.org

In the case of N,N-Diallylguanidine hydrochloride, the presence of two allyl groups on one of the nitrogen atoms is expected to influence the electronic distribution. The allyl groups, with their π-systems, can engage in electronic interactions with the guanidinium core. DFT calculations can quantify these effects by analyzing the molecular orbitals, charge distribution, and reactivity descriptors.

Key electronic properties that can be predicted using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. asianpubs.org For guanidinium nitrate (B79036), a related compound, the HOMO-LUMO gap has been calculated to understand its electron transfer properties. asianpubs.org

Mulliken Population Analysis: This analysis provides information on the partial atomic charges, revealing how the positive charge is distributed across the guanidinium moiety and the influence of the diallyl substitution. asianpubs.org

Reactivity Descriptors: DFT can be used to calculate various reactivity indices such as chemical potential, hardness, and electrophilicity, which are useful in predicting how the molecule will interact with other chemical species. mdpi.com

| Property | Observation for Guanidinium Derivatives | Implication for this compound |

|---|---|---|

| HOMO-LUMO Gap | Low energy gap in guanidinium nitrate suggests facile electron transfer. asianpubs.org | The diallyl groups might slightly alter the energy gap, potentially influencing its polymerization tendency. |

| Charge Distribution | Positive charge is delocalized over the N-C-N framework in guanidinium salts. researchgate.net | The allyl groups will likely draw some electron density, affecting the charge distribution and intermolecular interactions. |

| Reactivity | The reactivity of guanidinium salts is influenced by their tautomeric forms and the electronic effects of substituents. mdpi.com | The allyl groups introduce sites for radical attack, which is central to its polymerization behavior. |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to calculating molecular properties without empirical parameters. These methods have been applied to study guanidinium systems to determine optimized geometries, rotational energy barriers, and proton affinities. nih.gov

For this compound, ab initio calculations can provide precise information on:

Molecular Geometry: The bond lengths, bond angles, and dihedral angles of the molecule can be accurately determined. This is crucial for understanding the steric effects of the diallyl groups.

Vibrational Frequencies: The calculation of vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. researchgate.netresearchgate.net

Interaction Energies: Ab initio methods can be used to study the interactions between the N,N-Diallylguanidine cation and the chloride anion, as well as its interactions with solvent molecules.

| Property | Finding for Guanidinium Systems | Relevance for this compound |

|---|---|---|

| Geometry | Guanidinium cation is planar with D₃h symmetry. aip.org | The diallyl groups will break this symmetry and introduce conformational flexibility. |

| Rotational Barriers | Calculations on saxitoxin, which contains guanidinium groups, have determined rotational energy barriers. nih.gov | Similar calculations for this compound would reveal the rotational freedom of the allyl groups. |

| Proton Affinity | The high proton affinity of guanidine (B92328) makes it a strong base. nih.gov | The diallyl substitution may slightly modify the basicity of the guanidine core. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govmdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, polymerization processes, and intermolecular interactions.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. MD simulations can explore the potential energy surface of the monomer to identify stable conformers and the energy barriers between them. Studies on similar diallyl compounds, such as diallyl ether and diallyl sulfide, have shown that multiple stable conformers can exist. yorku.caaip.org

Furthermore, MD simulations are well-suited to study the interactions between the polymer and other molecules, such as water or biological macromolecules. The simulations can reveal how the polymer interacts with its environment at an atomistic level, which is important for understanding its properties as a polyelectrolyte and its potential applications. For instance, MD simulations have been used to study the interaction of guanidinium ions with proteins and the structure of aqueous guanidinium chloride solutions. acs.orgacs.orgnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. researchgate.netresearchgate.net

For this compound, the following spectroscopic properties can be predicted:

Vibrational Spectra (IR and Raman): DFT calculations can provide the vibrational frequencies and intensities, which can be used to generate theoretical IR and Raman spectra. By comparing these with experimental spectra, the vibrational modes can be assigned to specific molecular motions. researchgate.netresearchgate.net

NMR Spectra: The chemical shifts and coupling constants for ¹H and ¹³C NMR spectra can be calculated. This is particularly useful for assigning the peaks in the experimental NMR spectra and for confirming the structure of the monomer and polymer.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. asianpubs.orgaip.org

The comparison of predicted and experimental spectra is a powerful tool for validating the accuracy of the computational models and for gaining a deeper understanding of the molecular structure and properties of this compound.

Theoretical Insights into Intermolecular Interactions and Hydrogen Bonding

Theoretical studies are instrumental in elucidating the non-covalent interactions that govern the structure and properties of molecular systems in the solid state and in solution. For this compound, such studies would provide a detailed picture of the intermolecular forces at play.

In the absence of specific data for this compound, we can hypothesize the types of interactions based on studies of similar molecules like guanidinium chloride. mdpi.comnih.gov The guanidinium group is a strong hydrogen bond donor, and the chloride anion is a hydrogen bond acceptor. Therefore, extensive hydrogen bonding between the N-H groups of the diallylguanidinium cation and the chloride anion would be expected to be a dominant feature of its crystal structure. mdpi.com

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often employed to calculate the geometries and energies of these interactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the hydrogen bonds by analyzing the electron density at the bond critical points. mdpi.com

A hypothetical data table summarizing the results of such an analysis is presented below. Please note that this data is illustrative and not based on actual experimental or computational results for this compound.

| Interacting Atoms | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···Cl | 1.8 - 2.2 | 160 - 180 | -10 to -15 |

| C-H···Cl | 2.5 - 2.9 | 130 - 150 | -1 to -3 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of reaction barriers. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

Transition state theory is a fundamental concept in this area, providing a framework for understanding reaction rates. mdpi.com Computational methods can be used to locate the transition state structure on the potential energy surface and calculate its energy relative to the reactants and products. This information is crucial for predicting reaction kinetics and understanding the factors that control the reaction pathway.

For example, a computational study on the synthesis of this compound could investigate the mechanism of the reaction between diallylcyanamide (B1670386) and ammonium (B1175870) chloride. The study would aim to identify the key intermediates and transition states, and to calculate the activation energy for each step of the reaction.

A hypothetical reaction coordinate diagram, a common output of such studies, is described below.

Hypothetical Reaction Coordinate Diagram for the Synthesis of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (Diallylcyanamide + HCl) | 0 |

| 1 | Transition State 1 | +15 |

| 2 | Intermediate 1 | +5 |

| 3 | Transition State 2 | +20 |

| 4 | Product (this compound) | -10 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Coordination Chemistry and Metal Complexation of Guanidine Containing Ligands

Design and Synthesis of N,N-Diallylguanidine-Based Ligands

The design of N,N-diallylguanidine-based ligands offers intriguing possibilities for coordination chemistry. The presence of the allyl groups introduces additional functionalities that can influence the steric bulk around the metal center, the solubility of the resulting complexes, and potentially participate in the catalytic cycle or allow for post-complexation modification.

While specific literature on the synthesis of N,N-diallylguanidine hydrochloride is not abundant, general methods for the synthesis of substituted guanidines can be applied. A prominent and direct method for the functionalization of guanidines is through transition metal-catalyzed allylic substitution. acs.orgnih.gov This approach involves the reaction of a guanidine (B92328) derivative, often protected with electron-withdrawing groups to enhance its nucleophilicity, with an allylic substrate in the presence of a palladium or iridium catalyst. acs.orgnih.gov For instance, guanidine derivatives bearing two electron-withdrawing substituents can act as effective nucleophiles to yield monoallylated products. nih.gov To achieve diallylation, a tri-Boc-guanidine can be used as the nucleophile. acs.orgnih.gov The general scheme for such a synthesis is depicted below:

Scheme 1: General Synthesis of Allylated Guanidines via Transition Metal Catalysis

This is a generalized reaction scheme. The actual synthesis of N,N-diallylguanidine would require specific starting materials and conditions.

The choice of catalyst (palladium or iridium) can influence the regioselectivity of the substitution on unsymmetrical allylic substrates. acs.orgnih.gov This methodology provides a versatile route to introduce allyl groups onto the guanidine framework, paving the way for the synthesis of N,N-diallylguanidine and its derivatives for coordination studies. Another synthetic route involves the reaction of an amine with a carbodiimide (B86325), which can be a pathway to generate guanidinate species. mdpi.com

Complexation Behavior with Transition Metal Ions

Guanidine-containing ligands are known to form stable complexes with a wide array of transition metal ions. The coordination is typically through one or more of the nitrogen atoms, and the specific coordination mode can be influenced by the substituents on the guanidine nitrogen atoms, the nature of the metal ion, and the reaction conditions.

The stoichiometry of metal-guanidine complexes can vary. Monoguanidines can form complexes with different metal-to-ligand ratios depending on the coordination number of the metal and the steric bulk of the ligand. For bidentate guanidine ligands, 1:1 and 1:2 metal-to-ligand complexes are common. The stability of these complexes is generally high due to the strong σ-donating ability of the guanidine nitrogen.

The stability of metal complexes is influenced by factors such as the charge-to-radius ratio of the metal ion and the basicity of the ligand. wikipedia.org Guanidines are highly basic ligands, which contributes to the formation of stable metal complexes. The chelate effect, where multidentate ligands form more stable complexes than an equivalent number of monodentate ligands, is also a significant factor for polydentate guanidine-based ligands. wikipedia.org

Table 1: General Stoichiometries of Transition Metal Complexes with Guanidine-Type Ligands

| Metal Ion | Ligand Type | Common Stoichiometry (Metal:Ligand) |

| Cu(II) | Bidentate bis(guanidine) | 1:1, 1:2 |

| Zn(II) | Bidentate bis(guanidine) | 1:1 |

| Co(II) | Bidentate bis(guanidine) | 1:1 |

| Pd(II) | Monoguanidine | 1:2, 1:4 |

| Ru(II) | Triarylguanidinate | 1:2 |

This table represents common stoichiometries found for various guanidine-type ligands and is intended to be illustrative.

Guanidine ligands can exhibit different denticities. Monoguanidines typically act as monodentate ligands, coordinating through the imino nitrogen atom. However, upon deprotonation to form a guanidinate anion, they can act as bidentate ligands, coordinating through two nitrogen atoms to form a four-membered chelate ring. Ligands containing multiple guanidine units, such as bis(guanidines), can act as bidentate or bridging ligands, leading to the formation of mononuclear or polynuclear complexes. researchgate.net

The allyl groups in N,N-diallylguanidine-based ligands would significantly influence the steric environment around the metal center, which in turn affects the coordination geometry. Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. The specific geometry adopted will depend on the coordination number of the metal ion and its electronic configuration. For instance, four-coordinate complexes can be either tetrahedral or square planar, while six-coordinate complexes are typically octahedral. nih.gov

The allyl groups themselves are known to coordinate to transition metals in an η¹ (sigma-bound) or η³ (pi-bound) fashion. wikipedia.org While the primary coordination of an N,N-diallylguanidine ligand is expected to be through the guanidine nitrogen atoms, the potential for the allyl groups to interact with the metal center (hemilability) could lead to interesting structural features and reactivity.

Mechanistic Studies of Metal-Ligand Interactions

The interaction between a guanidine ligand and a metal center is characterized by strong σ-donation from the nitrogen lone pair to the metal. Upon coordination, there is a delocalization of the positive charge within the CN₃ unit of the guanidine. researchgate.net This delocalization plays a crucial role in stabilizing the resulting metal complex and can influence its reactivity. researchgate.net

In the case of N,N-diallylguanidine, the electronic properties of the guanidine core would be modulated by the electron-donating or -withdrawing nature of the allyl substituents. The interaction of the allyl groups with the metal center, if it occurs, would be a dynamic process. A hemilabile interaction, where the allyl group can reversibly coordinate and de-coordinate from the metal, could be a key feature in catalytic applications.

Mechanistic studies often employ a combination of spectroscopic techniques (NMR, IR, UV-Vis), X-ray crystallography, and computational methods to probe the nature of the metal-ligand bond and the electronic structure of the complex.

Application of Metal-Guanidine Complexes in Catalysis

Metal complexes bearing guanidine-type ligands have shown significant promise as catalysts in a variety of organic transformations. The strong donor properties of guanidine ligands can stabilize the metal center in different oxidation states, which is often a requirement in catalytic cycles. Furthermore, the modular nature of guanidine ligands allows for the fine-tuning of the steric and electronic environment around the metal, which can be used to control the activity and selectivity of the catalyst. semanticscholar.org

Guanidine-metal complexes have been employed in a range of catalytic reactions, including:

Cross-coupling reactions: Palladium complexes with guanidine ligands have been used in Heck and Suzuki reactions. researchgate.net

Polymerization: Copper complexes with chelating N-donor ligands, including guanidines, are important catalysts for atom transfer radical polymerization (ATRP). semanticscholar.org Zinc complexes with guanidine ligands have been investigated for the ring-opening polymerization (ROP) of lactide. researchgate.net

Enantioselective catalysis: Chiral guanidine ligands have been used to create asymmetric catalysts for reactions such as alkynylation and borylation of allylic bromides. semanticscholar.org

The presence of allyl groups in N,N-diallylguanidine-based complexes could offer unique advantages in catalysis. The allyl groups could serve as a point of attachment for immobilizing the catalyst on a solid support or could participate directly in the catalytic reaction. Transition-metal allyl complexes are known to be important intermediates in many catalytic processes. wikipedia.org

Applications in Advanced Materials Science Based on N,n Diallylguanidine Hydrochloride Polymers

Development of Functional Polymeric Materials

The synthesis of polymers from N,N-Diallylguanidine hydrochloride opens avenues for creating materials with tailored functionalities. The pendant guanidinium (B1211019) group is a key determinant of the polymer's behavior in aqueous environments, making it a powerful building block for stimuli-responsive and polyelectrolyte materials.

The guanidinium group's high pKa value ensures that polymers containing it remain protonated and positively charged across a broad pH spectrum. However, copolymers incorporating this compound can be designed to exhibit sharp pH-responsive behavior. This is often achieved by copolymerizing it with monomers that have ionizable groups, leading to materials that change their properties in response to specific pH triggers.

Research has demonstrated that guanidine-containing copolymers can be used to create "core-shell" nanoparticles for controlled drug delivery. researchgate.netresearchgate.net For instance, copolymers of a diallyl guanidine (B92328) derivative and diallyl dimethyl ammonium (B1175870) chloride have been used to coat silica (B1680970) nanoparticles. researchgate.net These polymer-coated particles exhibit pH-dependent drug release profiles. At a low pH (e.g., pH 1.6), mimicking gastric fluid, drug release is significantly higher compared to a neutral pH (e.g., pH 7.4), which is characteristic of physiological conditions in the bloodstream. researchgate.netacs.org This response is attributed to conformational changes in the polymer shell and alterations in the electrostatic interactions between the cationic polymer and the drug molecule under different pH conditions. researchgate.netmonash.edu

Below is a data table compiled from findings on a similar guanidine-containing copolymer system, illustrating the pH-dependent release of the drug molsidomine.

| pH | Temperature (°C) | Approximate Drug Release (%) |

| 1.6 | 37 | 71 - 75 |

| 7.4 | 37 | 50 - 60 |

| This table illustrates the enhanced release of a drug from a guanidine-containing polymer system in an acidic environment compared to a neutral one. Data adapted from studies on magneto-controlled silica hybrids modified with guanidine-containing copolymers. researchgate.net |

As a cationic polymer, poly(this compound) is an ideal candidate for the formation of polyelectrolyte complexes (PECs). These complexes are formed through strong electrostatic interactions between the positively charged guanidinium groups of the polymer and negatively charged polyanions, such as sodium dodecyl sulfate (B86663) or natural polymers like carboxylated arabinogalactan. deepdyve.comresearchgate.net

Hydrogel Synthesis and Characterization

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large volumes of water. mdpi.comnih.gov The inclusion of this compound in a hydrogel network imparts pH-responsive properties and enhances its mechanical stability, making these materials highly suitable for biomedical applications like tissue engineering and controlled drug delivery systems. nih.gov

The creation of stable hydrogels from poly(this compound) requires the formation of cross-links between polymer chains. This can be achieved through several chemical strategies. sapub.orgresearchgate.net A common and effective method involves cross-linking the guanidinium-containing polymer with other functional polymers, such as polysaccharides. nih.gov

One facile approach is to use a chemical cross-linker like epichlorohydrin (B41342) to form covalent bonds between the poly(this compound) and a polysaccharide like dextran (B179266) or carboxymethyl cellulose. nih.gov In this process, the cross-linker reacts with the hydroxyl groups on the polysaccharide and the amine functionalities within the polymer structure, creating a robust and interconnected 3D network. nih.gov Another strategy involves using dialdehydes, which can react with the amine groups in the guanidinium polymer via Schiff base formation, a reaction that can be reversible with changes in pH, adding another layer of stimuli-responsiveness. mdpi.commdpi.com The choice of cross-linker and the cross-linking density are critical parameters that dictate the final properties of the hydrogel, including its mechanical strength, pore size, and swelling capacity. mdpi.comresearchgate.net

The swelling behavior of hydrogels based on poly(this compound) is intrinsically linked to the pH of the surrounding environment. This response is governed by the protonation state of the guanidinium groups within the polymer network. nih.gov

The following table presents representative data on how the swelling of a cationic, amine-containing hydrogel network can be influenced by pH.

| pH of Medium | Swelling Ratio (g/g) | Network State |

| 2.0 | High | Maximized protonation of amine/guanidinium groups, strong electrostatic repulsion, network expands. |

| 7.4 | Moderate | High protonation persists, but ionic shielding can reduce repulsion, leading to less expansion than at pH 2.0. |

| 10.0 | Low | Partial deprotonation reduces electrostatic repulsion, allowing the network to contract. |

| This table provides a conceptual illustration of the pH-dependent swelling behavior expected from a hydrogel containing poly(this compound), based on established principles for cationic hydrogels. nih.govmdpi.com |

Design of Functional Coatings and Advanced Membranes

The strong positive charge and adhesive properties of poly(this compound) make it an excellent candidate for the chemical design of functional surface coatings and advanced membranes. When applied as a coating, it can modify the surface chemistry of a material, imparting properties such as hydrophilicity and charge.

A significant application in this area is the development of polymer-coated nanoparticles to create "core-shell" structures. researchgate.netresearchgate.net By applying a thin layer of a guanidine-containing polymer, such as a copolymer of diallyl guanidine acetate, onto a core material like silica, the surface properties of the nanoparticle are fundamentally altered. researchgate.net This functional coating can serve multiple purposes: it can act as a binding layer for therapeutic agents, control the release kinetics of an encapsulated drug, and improve the particle's stability in suspension. The design of these coatings leverages the high cross-linking ability of guanidine polymers to form a stable network around the core material. researchgate.net The presence of the guanidinium groups on the surface creates a positively charged interface, which can be used to control interactions with biological systems or to design membranes with specific ion-exchange properties.

Integration into Nanocomposite Materials

The incorporation of poly(this compound) into nanocomposites leverages the polymer's strong positive charge and its interaction with other components at the nanoscale. This integration can lead to materials with synergistic properties that are superior to those of the individual components.

Polymer-inorganic hybrid materials combine the functionalities of an organic polymer with those of an inorganic material, such as silica, clay, or metal oxides. acs.org The interaction between the two phases can range from weak van der Waals forces to strong covalent or coordination bonds. rsc.org In the case of polymers containing guanidinium groups, the primary driving force for the formation of these hybrids is the strong electrostatic attraction between the cationic polymer and negatively charged inorganic surfaces.

Research into guanidine-functionalized materials has demonstrated their utility in creating hybrid structures. For instance, guanidine hydrochloride has been used as an amination reagent for silica nanoparticles (SiNPs) in a one-pot synthesis. rsc.orgrsc.org In this process, the guanidine is readily absorbed by the SiNPs due to the strong charge interaction, resulting in a functionalized inorganic particle. rsc.orgrsc.org This approach suggests that pre-synthesized poly(this compound) could be effectively integrated with inorganic fillers like silica or clays (B1170129) (e.g., Laponite) to form nanocomposite hydrogels or films. nih.gov The polymer chains would adsorb onto the inorganic particle surfaces, creating a stable, interlinked network. The properties of these hybrid materials, such as mechanical strength and thermal stability, can be tuned by controlling the polymer-to-inorganic ratio and the interaction strength. researchgate.net

The synthesis of such hybrids can be achieved through various methods, including the blending of components, in-situ polymerization of the monomer in the presence of the inorganic particles, or sol-gel processes. epfl.ch The resulting materials have potential applications in catalysis, sensing, and the development of advanced coatings. rsc.org

The surface properties of nanoparticles dictate their interaction with the surrounding environment. Modifying these surfaces with polymers is a common strategy to enhance stability, introduce new functionalities, or direct their assembly. Guanidine-containing polymers are particularly effective for modifying nanoparticles with negatively charged surfaces, such as those made of silica, gold, or iron oxide. rsc.orggoogle.com

A straightforward method for surface modification involves the direct adsorption of the polymer from a solution onto the nanoparticles. The strong electrostatic attraction between the cationic guanidinium groups of poly(this compound) and anionic sites on the nanoparticle surface would lead to the formation of a stable polymer coating. This process has been demonstrated in a one-pot synthesis where guanidine hydrochloride was used to create amino-functionalized silica nanoparticles. rsc.orgrsc.org The resulting guanidine-modified SiNPs showed a high concentration of amino groups on the surface and excellent monodispersity. rsc.orgrsc.org

Table 1: Characteristics of Guanidine-Modified Silica Nanoparticles (SiNPs) This table is illustrative of the outcomes of nanoparticle modification with guanidine compounds, based on findings from related research.

| Property | Value | Reference |

| Synthesis Method | Reverse microemulsion, one-pot | rsc.orgrsc.org |

| Amino Group Concentration | 1.5 x 10⁻⁶ mol/mg | rsc.org |

| Morphology | Monodisperse spheres | rsc.orgrsc.org |

| Application | Nanocatalyst for Henry reaction | rsc.orgrsc.org |

This surface functionalization is significant for several reasons. The polymer layer can prevent the agglomeration of nanoparticles in a suspension, enhancing their colloidal stability. Furthermore, the guanidinium groups on the surface can act as anchor points for further chemical reactions or for binding specific molecules like proteins or DNA, which is useful in biomedical applications. nih.govnih.gov Research has also shown that nanospheres functionalized with guanidinium groups can pre-organize substrates for catalytic reactions, enhancing turnover frequency by orders of magnitude. researchgate.net

Applications as Flocculants and Adsorbents (excluding water treatment efficacy)

The highly cationic nature of poly(this compound) makes it a candidate for applications involving the removal or concentration of suspended particles and dissolved substances through flocculation and adsorption. The discussion here focuses on the underlying mechanisms rather than performance in specific applications.

As a high molecular weight cationic polyelectrolyte, poly(this compound) is expected to function as a flocculant primarily through two mechanisms: charge neutralization and polymer bridging. mdpi.comrsc.org

Charge Neutralization & Electrostatic Patch Mechanism: Many colloidal particles suspended in aqueous systems, such as clays and silica, possess a negative surface charge, which leads to electrostatic repulsion that keeps them suspended. mdpi.com When a cationic polymer like poly(this compound) is introduced, the positively charged guanidinium groups are strongly attracted to the negatively charged particle surfaces. mdpi.com The polymer adsorbs onto the particles, neutralizing the surface charge. This reduction in electrostatic repulsion allows the particles to approach each other and aggregate via van der Waals forces. acs.org At low polymer dosages, incomplete charge neutralization can create positive "patches" on the particle surfaces, which then attract the negative areas of other particles, a mechanism known as electrostatic patch flocculation. acs.orgacs.org

Polymer Bridging: If the polymer has a sufficiently high molecular weight, a single long polymer chain can adsorb onto multiple particles simultaneously. rsc.org This creates physical "bridges" between the particles, pulling them together into larger aggregates, or "flocs." mdpi.com This mechanism is particularly effective for creating large, strong flocs. mdpi.com

The effectiveness of these mechanisms depends on factors such as the polymer's molecular weight, charge density, and dosage, as well as the properties of the suspended particles. acs.org Studies on various cationic polyelectrolytes have shown a clear relationship between the polymer dosage and the surface potential (zeta potential) of the particles, illustrating the charge neutralization process. mdpi.comacs.org

Table 2: Illustrative Effect of Cationic Polyelectrolyte Dosage on Particle Zeta Potential This table demonstrates the general principle of charge neutralization by a cationic flocculant on a model negatively charged suspension, based on typical research findings.

| Polymer Dosage (mg/g of solids) | Zeta Potential (mV) | Predominant Mechanism | Reference |

| 0 | -30 | Stable Suspension | mdpi.comacs.org |

| 2 | -15 | Charge Neutralization / Patching | acs.org |

| 5 | +5 | Charge Neutralization / Bridging | mdpi.com |

| 10 | +20 | Re-stabilization (Overdosing) | mdpi.com |

As an adsorbent, the polymer functions through similar electrostatic interactions. The cationic guanidinium sites can bind and remove anionic molecules or materials from a solution. This property is not limited to particles but can also apply to dissolved contaminants. Guanidine-functionalized sorbents have been noted for their high adsorption capacity for certain toxins and heavy metal ions. rsc.org

Future Research Directions and Emerging Paradigms in N,n Diallylguanidine Hydrochloride Research

Exploration of Green Chemistry Approaches in Synthesis and Polymerization

The principles of green chemistry are increasingly pivotal in chemical synthesis and polymerization, aiming to reduce environmental impact and enhance sustainability. For N,N-Diallylguanidine hydrochloride, future research will likely focus on developing greener synthetic routes and polymerization processes.

Current synthetic methods for guanidine (B92328) derivatives often involve multi-step procedures with potentially hazardous reagents and solvents. A key future direction will be the development of one-pot syntheses or the use of biocatalysis to streamline the production of this compound. nih.gov The use of renewable starting materials and environmentally benign solvents, such as water or supercritical fluids, will be a significant area of investigation. For instance, leveraging the reactivity of dicyandiamide (B1669379) with amino acids in greener reaction media could offer a more sustainable pathway to guanidine-based compounds. mdpi.com

In the realm of polymerization, moving away from traditional free-radical polymerization methods that may use toxic initiators is a priority. Future approaches could include:

Enzyme-catalyzed polymerization: Utilizing enzymes to initiate and control the polymerization of this compound could lead to polymers with well-defined structures under mild reaction conditions.

Aqueous-based polymerization: Conducting the polymerization in water not only aligns with green chemistry principles but can also be advantageous for certain applications where the polymer is intended for use in aqueous environments.

Photopolymerization: Using light as a trigger for polymerization can offer spatial and temporal control over the reaction, minimizing energy consumption and by-product formation.

These green chemistry approaches will be instrumental in making the lifecycle of this compound and its polymers more sustainable.

Advanced Characterization Techniques for Polymer Microstructure

A thorough understanding of the microstructure of poly(this compound) is crucial for tailoring its properties for specific applications. While standard techniques provide basic structural information, future research will necessitate the use of more advanced characterization methods to probe the polymer's architecture in greater detail.

Table 1: Advanced Characterization Techniques for Poly(this compound)

| Technique | Information Gained | Potential Application for Poly(this compound) |

| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | Local environment of atomic nuclei, chain packing, and dynamics. | Elucidating the conformation of the guanidinium (B1211019) side chains and the polymer backbone in the solid state. researchgate.net |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and distribution of nanoscale features. | Determining the morphology of the polymer in solution and in solid-state blends or composites. nih.govnih.govelsevierpure.com |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of macromolecules in their native, hydrated state. | Visualizing the three-dimensional structure of individual polymer chains or self-assembled nanostructures. nih.gov |

| Neutron Scattering | Information on the structure and dynamics at the molecular level, particularly for hydrogen-containing materials. | Studying the hydration of the polymer and its interactions with other molecules in solution. |

By employing these advanced techniques, researchers can gain unprecedented insights into the relationship between the polymer's microstructure and its macroscopic properties, paving the way for the development of materials with enhanced performance.

Rational Design of N,N-Diallylguanidine Derivatives for Tailored Properties

The functional versatility of the guanidine group provides a rich platform for the rational design of N,N-Diallylguanidine derivatives with customized properties. Future research will focus on the systematic modification of the molecular structure to achieve specific functionalities.